1-Methoxy-5,6,7,8-tetrahydrophthalazine
Description
1-Methoxy-5,6,7,8-tetrahydrophthalazine is a partially hydrogenated phthalazine derivative featuring a methoxy (-OCH₃) substituent at the 1-position. Phthalazine derivatives are characterized by a bicyclic structure consisting of two fused six-membered rings, where one ring contains two nitrogen atoms. Methoxy groups are known to influence electronic and steric properties, modulating biological activity and chemical stability .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-methoxy-5,6,7,8-tetrahydrophthalazine |
InChI |
InChI=1S/C9H12N2O/c1-12-9-8-5-3-2-4-7(8)6-10-11-9/h6H,2-5H2,1H3 |
InChI Key |
SJXJOXLYZYGWNL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2CCCCC2=CN=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-5,6,7,8-tetrahydrophthalazine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methoxy-2-nitrobenzene with hydrazine hydrate can lead to the formation of the desired phthalazine derivative. The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-5,6,7,8-tetrahydrophthalazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group in precursor compounds can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Formation of methoxy-substituted aldehydes or acids.
Reduction: Formation of amine derivatives.
Substitution: Introduction of halogen atoms or other electrophiles onto the aromatic ring.
Scientific Research Applications
1-Methoxy-5,6,7,8-tetrahydrophthalazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-methoxy-5,6,7,8-tetrahydrophthalazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine (CAS 67279-24-7)
- Molecular Formula : C₈H₈Cl₂N₂
- Key Differences :
- Substituents: Chlorine atoms at positions 1 and 4 instead of methoxy.
- Reactivity: Chlorine substituents increase electrophilicity, making the compound more reactive toward nucleophilic substitution compared to the methoxy analog.
- Applications: Used as a precursor in pharmaceutical synthesis due to its halogenated structure .
1-Chloro-5,6,7,8-tetrahydrophthalazine (CID 90133755)
- Molecular Formula : C₈H₉ClN₂
- Key Differences: Single chlorine substituent at position 1. Collision cross-section analysis (structural data) suggests a planar configuration around the nitrogen atoms .
| Property | 1-Methoxy-5,6,7,8-THP | 1,4-Dichloro-5,6,7,8-THP | 1-Chloro-5,6,7,8-THP |
|---|---|---|---|
| Molecular Weight (g/mol) | 178.21 (calculated) | 203.07 | 168.62 |
| Substituents | -OCH₃ at C1 | -Cl at C1 and C4 | -Cl at C1 |
| Reactivity | Moderate (electron-donating) | High (electron-withdrawing) | Moderate (electron-withdrawing) |
| Biological Activity* | Antifungal potential (inferred) | Limited data | Limited data |
*Inferred from methoxy group’s role in antifungal activity in geranylphenols .
Comparison with Tetrahydroquinoline Derivatives
4-Methoxy-5,6,7,8-tetrahydroquinoline
- Molecular Formula: C₁₀H₁₃NO
- Key Differences: Structural Framework: A benzene ring fused with a pyridine ring (quinoline) vs. a benzene fused with a diazine (phthalazine). Methoxy Position: Substituent at C4 in quinoline vs. C1 in phthalazine. Biological Relevance: Tetrahydroquinolines are widely studied for their antimalarial and anticancer properties. The methoxy group enhances metabolic stability in this scaffold .
Functional Group Impact on Bioactivity
- Methoxy Groups: In geranylphenols, increasing methoxy groups (1 → 3) enhanced antifungal activity by ~2×, comparable to Captan . However, acetylation of methoxy groups reversed this trend, highlighting the substituent’s context-dependent effects. For 1-Methoxy-5,6,7,8-tetrahydrophthalazine, the methoxy group may similarly modulate interactions with fungal enzymes or receptors, though direct evidence is lacking.
- Chloro vs. Methoxy: Chloro derivatives exhibit higher electrophilicity but may incur greater toxicity (e.g., 5,8-Methanophthalazine analogs are classified as acute oral toxins (Category 4) ). Methoxy groups reduce toxicity risks but may lower reactivity in certain synthetic pathways.
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